5-[(4-Tert-butylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
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Overview
Description
5-[(4-Tert-butylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a synthetic organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Tert-butylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the reaction of 4-tert-butylphenol with a suitable methylating agent to form 4-tert-butylphenyl methyl ether. This intermediate is then reacted with 4-methylbenzonitrile in the presence of a catalyst, such as a base, to form the desired oxadiazole ring. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Tert-butylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various functionalized derivatives .
Scientific Research Applications
5-[(4-Tert-butylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-[(4-Tert-butylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
- 5-[(4-Tert-butylphenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole
Uniqueness
Compared to similar compounds, 5-[(4-Tert-butylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole exhibits unique properties due to the specific arrangement of its functional groups. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H22N2O2 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
5-[(4-tert-butylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H22N2O2/c1-14-5-7-15(8-6-14)19-21-18(24-22-19)13-23-17-11-9-16(10-12-17)20(2,3)4/h5-12H,13H2,1-4H3 |
InChI Key |
ZCYRAAJKKFQNJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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